![molecular formula C26H30N2O3S B2789877 1-Benzhydryl-4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazine CAS No. 865593-94-8](/img/structure/B2789877.png)
1-Benzhydryl-4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzhydryl-4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazine
is a chemical compound with the molecular formula C26H30N2O3S
. It is not intended for human or veterinary use and is typically used for research purposes .
Synthesis Analysis
The synthesis of similar compounds often involves the nucleophilic substitution of 1-benzhydrylpiperazine with a sulfonyl chloride . For example, a novel 1-benzhydryl piperazine derivative was synthesized by the nucleophilic substitution of 1-benzhydrylpiperazine with 2-nitro-benzenesulfonyl chloride .Molecular Structure Analysis
The structure of similar compounds reveals that the piperazine ring is in a chair conformation. The geometry around the S atom is that of a distorted tetrahedron . There is a large range of bond angles around the piperazine N atoms .Wirkmechanismus
Target of Action
The primary target of 1-Benzhydryl-4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazine is the MDA-MB-231 human breast cancer cell line . This compound has been designed to inhibit, retard, or reverse the process of multistage carcinogenesis .
Mode of Action
The compound interacts with its targets through a nucleophilic substitution reaction . The piperazine nucleus in the compound is a fundamental component that acts on various pharmacological targets . The piperazine ring adopts a chair conformation, and the geometry around the S atom is a distorted tetrahedron .
Biochemical Pathways
It’s known that piperazine derivatives have broad pharmacological action on the central nervous system . They are also reported to be potent enterovirus inhibitors .
Result of Action
The compound has been evaluated for its efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation . It has shown significant inhibitory activity .
Action Environment
Vorteile Und Einschränkungen Für Laborexperimente
BMS-204352 has several advantages for use in laboratory experiments. It exhibits high selectivity for PDE4 and has been shown to be effective in a variety of animal models of disease. However, its use is limited by its relatively low solubility in aqueous solutions and its potential for off-target effects on other PDE isoforms.
Zukünftige Richtungen
There are several potential future directions for research involving BMS-204352. These include the development of more potent and selective PDE4 inhibitors, the investigation of its effects on other cell types and signaling pathways, and the evaluation of its therapeutic potential in human clinical trials. Additionally, the use of BMS-204352 as a tool compound for the study of PDE4 biology and its role in disease pathogenesis may also be an area of future research.
Synthesemethoden
The synthesis of BMS-204352 involves the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with N-benzhydrylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
BMS-204352 has been extensively studied in the context of its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against a class of enzymes known as phosphodiesterases (PDEs), particularly PDE4. PDEs are involved in the regulation of intracellular signaling pathways and their inhibition has been implicated in the treatment of various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory disorders.
Eigenschaften
IUPAC Name |
1-benzhydryl-4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3S/c1-20-21(2)25(15-14-24(20)31-3)32(29,30)28-18-16-27(17-19-28)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-15,26H,16-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGYSBVHCRQDSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.